molecular formula C12H24O B12655501 5,9-Dimethyl-8-decen-4-ol CAS No. 84878-52-4

5,9-Dimethyl-8-decen-4-ol

Cat. No.: B12655501
CAS No.: 84878-52-4
M. Wt: 184.32 g/mol
InChI Key: WALJOKOFEWERTJ-UHFFFAOYSA-N
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Description

5,9-Dimethyl-8-decen-4-ol is an organic compound with the molecular formula C12H24O It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethyl-8-decen-4-ol typically involves the use of specific starting materials and reagents. One common method is the reaction of 5,9-dimethyl-8-decen-1-ol with a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high purity and yield. The choice of catalysts and reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethyl-8-decen-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

5,9-Dimethyl-8-decen-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,9-Dimethyl-8-decen-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5,9-Dimethyl-8-decen-3-ol
  • 8-Decen-3-ol, 5,9-dimethyl-
  • 3,7-Dimethyl-6-nonen-1-ol

Uniqueness

5,9-Dimethyl-8-decen-4-ol is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

84878-52-4

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

5,9-dimethyldec-8-en-4-ol

InChI

InChI=1S/C12H24O/c1-5-7-12(13)11(4)9-6-8-10(2)3/h8,11-13H,5-7,9H2,1-4H3

InChI Key

WALJOKOFEWERTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)CCC=C(C)C)O

Origin of Product

United States

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